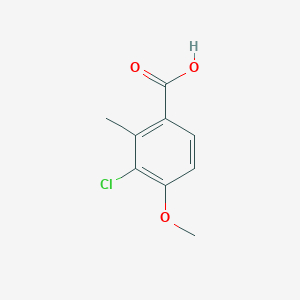
Thalidomide-5'-O-C6-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C6-acid is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic applications in treating multiple myeloma and leprosy. Thalidomide-5’-O-C6-acid is particularly significant in the field of targeted protein degradation, where it serves as a building block for degrader molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C6-acid involves the modification of the thalidomide molecule to introduce a carboxylic acid group at the 5’ position. This is typically achieved through a series of organic reactions, including nitration, reduction, and hydrolysis. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C6-acid follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, often involving continuous flow reactors and automated systems to maintain consistency and quality .
化学反応の分析
Types of Reactions: Thalidomide-5’-O-C6-acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the thalidomide structure can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of activating agents like carbodiimides.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in medicinal chemistry and drug development .
科学的研究の応用
Thalidomide-5’-O-C6-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of probes for studying protein interactions and cellular processes.
Medicine: Integral in the design of targeted protein degraders, which are used to selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
作用機序
The mechanism of action of Thalidomide-5’-O-C6-acid involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is a powerful approach for eliminating disease-causing proteins and has significant therapeutic potential .
類似化合物との比較
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Iberdomide: A newer derivative with promising applications in hematological malignancies.
Uniqueness: Thalidomide-5’-O-C6-acid is unique due to its specific modification at the 5’ position, which allows for the conjugation of various functional groups. This makes it a versatile building block for designing targeted protein degraders and other bioactive molecules .
特性
分子式 |
C20H22N2O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26) |
InChIキー |
HTRKTFQTJGMMTB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


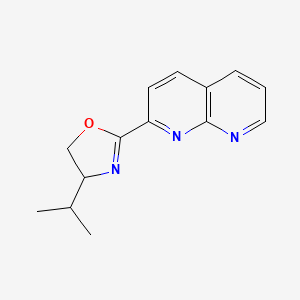
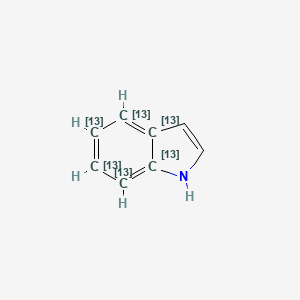


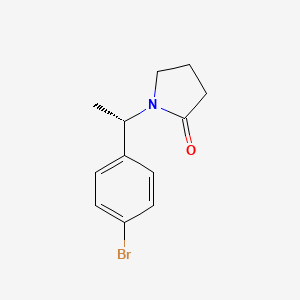

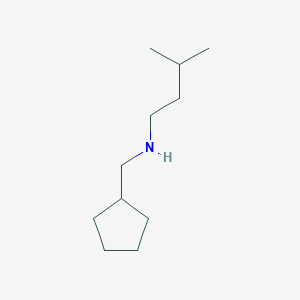
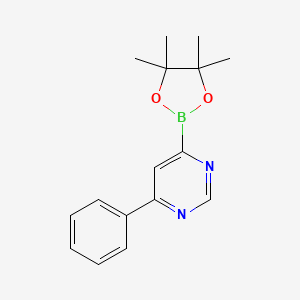

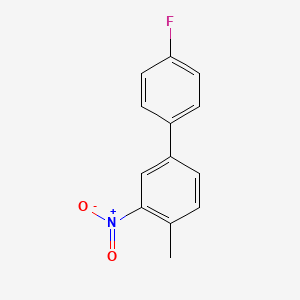
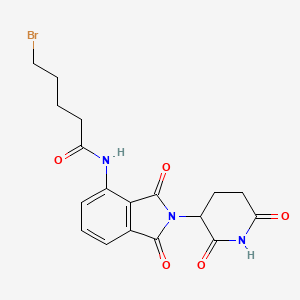

![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
